molecular formula C19H23NO2 B016706 Benzhydrylaminoacetic acid tert-butyl ester CAS No. 158980-46-2

Benzhydrylaminoacetic acid tert-butyl ester

Cat. No.: B016706
CAS No.: 158980-46-2
M. Wt: 297.4 g/mol
InChI Key: ZWWNPSADOUWQRL-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of Benzhydrylaminoacetic acid tert-butyl ester is not specified in the search results. Its use in proteomics research suggests it may interact with proteins in some way .

Safety and Hazards

The safety data sheet for Benzhydrylaminoacetic acid tert-butyl ester suggests that it should be handled with care . If inhaled or contacted with skin, medical attention should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing benzhydrylaminoacetic acid tert-butyl ester involves the reaction of diphenylmethanamine with tert-butyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically occurs in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Benzhydrylaminoacetic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which allows for versatile chemical reactions and applications in various fields of research .

Properties

IUPAC Name

tert-butyl 2-(benzhydrylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-19(2,3)22-17(21)14-20-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,18,20H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWNPSADOUWQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454799
Record name tert-Butyl N-(diphenylmethyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158980-46-2
Record name tert-Butyl N-(diphenylmethyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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